Brasilixanthone B
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),5,10,14,16(21),19-octaen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h5-10,24-25H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBXNYZFGKIZDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4C=CC(O5)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415900 | |
| Record name | Brasilixanthone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84002-57-3 | |
| Record name | Brasilixanthone B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Isolation and Origin of Brasilixanthone B
Brasilixanthone B is a naturally occurring xanthone (B1684191), a class of phenolic compounds. Its initial discovery and isolation were from the root and stem of Tovomita brasiliensis, a plant species native to Brazil. frontiersin.orgnih.gov Subsequent phytochemical investigations led to its identification in other plant species as well. Researchers have successfully isolated this compound from the twigs of Garcinia nigrolineata and, notably, from the adventitious root cultures of Hypericum perforatum (St. John's Wort). frontiersin.orgnih.gov The identification of this compound in in vitro cultures of H. perforatum has opened avenues for controlled production and metabolic studies. frontiersin.org
Elicitation Strategies for Enhanced Production in in Vitro Systems
Detailed Research Findings
Research has demonstrated that elicitation is a powerful tool for boosting the production of pharmacologically important compounds in plant cell and tissue cultures. irispublishers.comresearchgate.net In the case of this compound, studies have primarily focused on Hypericum perforatum root cultures, where chitosan (B1678972) has been identified as a particularly effective elicitor. frontiersin.orgnih.gov
Scientists investigating H. perforatum adventitious root cultures found that treatment with chitosan significantly increased the synthesis of phenolic compounds, leading to the first-time identification of this compound in these treated cultures. frontiersin.orgnih.gov The application of chitosan was part of a strategy to improve the production of plant-derived secondary metabolites, which are often present in low quantities in their natural sources. frontiersin.orgresearchgate.net
A non-targeted metabolomics approach using ¹H-NMR was employed to analyze the effects of chitosan on H. perforatum root cultures. The results showed that while chitosan treatment was associated with a slowdown in root biomass growth, it concurrently triggered a notable increase in the accumulation of secondary metabolites. frontiersin.org Specifically, the elicitation led to an upregulation of the shikimate pathway and a significant increase in total xanthone (B1684191) levels, including this compound. frontiersin.orgresearchgate.net In one study, the yield of total xanthones in chitosan-elicited roots was ten times higher than in previous, un-elicited experiments. frontiersin.org
The experimental conditions were optimized to maximize this effect. Root cultures were maintained for 16 days, with the culture medium being renewed once on day four. The exposure to the chitosan elicitor occurred from day eight to day sixteen. frontiersin.org This protocol confirmed that chitosan strongly influences both the secondary metabolism and the physical development of the roots, causing a browning and a noticeable swelling of the root apex. frontiersin.org
The table below summarizes the key findings from a representative study on the chitosan elicitation of Hypericum perforatum root cultures for the production of this compound and other metabolites.
Table 1: Effects of Chitosan Elicitation on Hypericum perforatum Root Cultures
| Parameter | Observation in Chitosan-Treated Roots | Comparison to Control (Untreated Roots) | Citation |
|---|---|---|---|
| This compound | First-time identification and increased levels. | Not detected or present at very low levels. | frontiersin.orgresearchgate.net |
| Total Xanthones | Yield was ten-times higher compared to previous studies. | Relative amounts were significantly lower (e.g., 0.35-0.44 µmol/g). | frontiersin.org |
| Biomass Growth | Slowdown in growth, browning, and swelling of the root apex. | Consistent biomass density increase over time. | frontiersin.org |
| Metabolic Pathways | Down-regulation of shikimate and isoprenoid pathways. | Active primary metabolism supporting growth. | frontiersin.org |
| Precursor Molecules | Increased levels of DMAPP (dimethylallyl pyrophosphate). | Lower levels of DMAPP. | frontiersin.orgnih.gov |
| Other Metabolites | Decrease in stigmasterol, shikimic acid, and tryptophan levels. | Higher relative levels of primary metabolites. | frontiersin.orgresearchgate.net |
Chemical Synthesis and Structural Modification of Brasilixanthone B and Its Analogs
Strategies for Total Synthesis of Xanthone (B1684191) Scaffolds
The construction of the fundamental tricyclic dibenzo-γ-pyrone system, known as the xanthone scaffold, is the first critical step in the total synthesis of complex molecules like Brasilixanthone B. Over the years, several reliable methods have been established.
The most popular and classical synthetic routes include the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt The GSS method involves the condensation of a salicylic (B10762653) acid derivative with a suitable phenol (B47542), often facilitated by a mixture of zinc chloride and phosphoryl chloride. up.ptmdpi.com This reaction can directly yield the xanthone skeleton if the benzophenone (B1666685) intermediate possesses an additional hydroxyl group at a position that enables cyclization. up.pt
Alternative strategies are broadly categorized into the benzophenone route and the diaryl ether route. up.pt
Benzophenone Route : This approach involves the Friedel-Crafts acylation of a phenol derivative with a substituted benzoyl chloride to form a 2,2'-dioxygenated benzophenone intermediate. up.ptmdpi.com This intermediate is then cyclized to the xanthone scaffold through either a nucleophilic substitution or a dehydration process. up.ptmdpi.com
Diaryl Ether Route : In this method, the initial step is the formation of a diaryl ether, commonly achieved through an Ullmann condensation. mdpi.com The diaryl ether then undergoes an intramolecular acylation or a similar cyclization reaction to form the central pyrone ring of the xanthone structure. up.pt
Modern advancements have introduced more efficient and greener methodologies. These include palladium-catalyzed reactions, which can form the xanthone skeleton from components like salicylaldehyde (B1680747) and dihaloarenes with high yields. mdpi.com The use of Eaton's reagent (P2O5 in methanesulfonic acid) has also been shown to be highly effective for promoting the condensation reaction between salicylic acids and electron-rich phenols. nih.gov
Semi-synthetic Approaches to Xanthone Derivatives
Semi-synthesis, which involves the chemical modification of an abundant, naturally occurring starting material, is a powerful and practical approach to generate a library of derivatives. mdpi.compreprints.org This strategy leverages the complex core structure provided by nature and focuses on altering peripheral functional groups to study structure-activity relationships. While specific semi-synthetic studies on this compound are not widely documented, research on other complex xanthones like α-mangostin and ananixanthone provides a clear blueprint for potential modifications. mdpi.comnih.gov
Common semi-synthetic modifications performed on the xanthone scaffold include:
Alkylation and Acylation : The phenolic hydroxyl groups are common sites for modification. Methylation, benzylation, and acetylation are frequently employed reactions. mdpi.comnih.gov For example, the major xanthone ananixanthone, isolated from Calophyllum teysmannii, was subjected to acetylation and methylation to yield monoacetate, diacetate, and methoxy (B1213986) derivatives. nih.gov
Ritter Reaction : This reaction can be used to introduce acetamido groups onto the isoprenyl side chains often found in natural xanthones, as demonstrated in the modification of α-mangostin. mdpi.compreprints.org
Reduction : The double bonds within side chains can be selectively reduced, for instance, through catalysis with palladium-on-carbon (Pd-C), to explore the role of saturation in the molecule's activity. mdpi.compreprints.org
These modifications alter the polarity, steric profile, and hydrogen-bonding capabilities of the parent molecule, leading to derivatives with different biological and physicochemical properties. mdpi.comnih.gov
Design and Synthesis of this compound Analogs and Derivatives
The design of analogs of this compound focuses on its unique dichromenoxanthone structure, featuring two dimethylpyran rings fused to the xanthone core.
This compound is part of a family of structurally related xanthones found in nature. A key analog is Brasilixanthone A , which was isolated from the same plant, Tovomita brasiliensis, and also possesses a dichromenoxanthone structure. pertanian.go.id The study of these naturally occurring analogs provides insight into the biosynthetic pathways and the structural variations tolerated by nature.
Furthermore, this compound has been identified alongside other xanthones in various plant species. For example, in the roots of Calophyllum inophyllum, it co-occurs with compounds such as caloxanthone A , pyranojacareubin , and caloxanthone B . isciii.esperiodikos.com.br In elicited root cultures of Hypericum perforatum, two unidentified analogs of this compound, designated Compound-1 and Compound-2, were also detected. frontiersin.org These related structures represent a valuable resource for understanding the chemical diversity of xanthones.
Table 1: Natural Analogs and Compounds Related to this compound
| Compound Name | Natural Source(s) | Key Structural Feature | Citation(s) |
|---|---|---|---|
| Brasilixanthone A | Tovomita brasiliensis | Dichromenoxanthone | pertanian.go.id |
| Caloxanthone A | Calophyllum inophyllum | Xanthone | isciii.esperiodikos.com.br |
| Caloxanthone B | Calophyllum inophyllum | Xanthone | isciii.esperiodikos.com.br |
| Pyranojacareubin | Calophyllum inophyllum | Xanthone | isciii.esperiodikos.com.br |
The structural modification of this compound would logically target its key functional groups: the two phenolic hydroxyl groups and the pyran rings. The methodologies for these transformations can be inferred from successful modifications of other xanthones. up.ptnih.gov
The primary sites for derivatization are the hydroxyl groups at positions C-5 and C-13. These groups can undergo a variety of reactions:
O-Alkylation and O-Acylation : The hydroxyl groups can be converted to ethers (e.g., methoxy, benzyloxy) or esters (e.g., acetate) through reactions with alkyl halides or acid anhydrides, respectively. up.ptnih.gov These modifications would eliminate the hydrogen-bonding donor capacity of the hydroxyls and increase the lipophilicity of the molecule.
Glycosylation : The attachment of sugar moieties to the hydroxyl groups is another potential modification to create glycosides, which can significantly alter solubility and bioavailability.
The pyran rings offer additional sites for modification, although these transformations are generally more complex. Reactions could potentially target the double bonds within these rings or the gem-dimethyl groups. The stability of the pyran rings is a critical consideration in planning any synthetic route aimed at their alteration. The wealth of reactions developed for other xanthones provides a solid foundation for the rational design and synthesis of novel this compound analogs. up.pt
Table 2: List of Mentioned Chemical Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| This compound | 84002-57-3 | C₂₃H₂₀O₆ |
| Brasilixanthone A | Not Available | C₂₃H₂₀O₆ |
| Ananixanthone | 203476-83-9 | C₂₄H₂₆O₅ |
| α-Mangostin | 6147-11-1 | C₂₄H₂₆O₆ |
| Caloxanthone A | 26174-46-3 | C₁₉H₁₈O₆ |
| Caloxanthone B | 39848-18-5 | C₁₈H₁₆O₆ |
Molecular and Cellular Pharmacological Research of Brasilixanthone B
Investigation of Antimicrobial Activity
The antimicrobial potential of Brasilixanthone B has been a subject of scientific investigation, with a particular focus on its effects against clinically relevant bacterial pathogens.
In vitro studies have demonstrated that this compound possesses antibacterial properties. Its activity has been specifically documented against the Gram-positive bacterium Staphylococcus aureus, a pathogen responsible for a wide range of infections. mdpi.comresearchgate.netfrontiersin.org Research involving the isolation of this compound from the twigs of Garcinia nigrolineata and the roots of Calophyllum inophyllum has confirmed this antibacterial action. frontiersin.orgresearchgate.net
| Bacterial Species | Reported Activity | Source Compound |
|---|---|---|
| Staphylococcus aureus | Demonstrated Antibacterial Activity | This compound |
While the precise molecular mechanism of this compound's antibacterial action has not been fully elucidated, research on the broader class of xanthones provides insight into potential pathways. The mechanisms for xanthone (B1684191) derivatives against S. aureus are believed to involve the disruption of the bacterial cell's structural integrity. uii.ac.id
One proposed mechanism is the damaging of the bacterial cytoplasmic membrane. uii.ac.id Amphiphilic xanthone compounds are thought to be capable of disrupting the membrane through interfacial activity. uii.ac.id This can lead to the release of essential cell wall components, such as lipoteichoic acid (LTA), which is critical for cell division and maintaining osmotic protection in Gram-positive bacteria. uii.ac.id Other potential mechanisms identified for the xanthone class include the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the cell, and interference with biofilm formation and DNA replication. mdpi.comresearchgate.net It is important to note that these are general mechanisms for the xanthone class, and specific studies are required to confirm these actions for this compound itself.
Antibacterial Effects (in vitro)
Evaluation of Antioxidant Mechanisms
This compound has been evaluated for its antioxidant capabilities, a common feature of phenolic compounds, through various in vitro models.
The specific cellular antioxidant pathways directly modulated by this compound are still an active area of research. However, studies on plant cultures provide indirect evidence of its involvement in metabolic responses to stress. For instance, in Hypericum perforatum root cultures, treatment with chitosan (B1678972) (an elicitor that mimics fungal attack) results in an increased production of this compound. researchgate.netfrontiersin.org This response is associated with an up-regulation of the shikimate pathway, a crucial metabolic route for the biosynthesis of phenolic compounds, including xanthones. nih.govnih.gov
While direct evidence linking this compound to key mammalian antioxidant signaling pathways like the Nrf2/Keap1 system is not yet established, other natural compounds with similar structures have been shown to exert their antioxidant effects through this pathway. researchgate.netfrontiersin.org The Nrf2/Keap1 pathway is a master regulator of cellular defense against oxidative stress, inducing the expression of numerous antioxidant and detoxification enzymes. mdpi.com Future research may clarify whether this compound also acts through this or other related cytoprotective pathways.
This compound has demonstrated a direct role in modulating oxidative stress in vitro by scavenging reactive oxygen species (ROS). uii.ac.id In a study evaluating several xanthones from the adventitious roots of Hypericum perforatum, this compound was tested for its antioxidant activity using the intracellular ROS scavenging 2′,7′-dichlorfluorescein-diacetate (DCFDA) assay. uii.ac.id The results showed that at a concentration of 10 μM, this compound exhibited significant scavenging activity, with an inhibition value between 27.4% and 33.2%. uii.ac.id This finding confirms its capacity to directly counteract oxidative agents in a cellular context.
Cellular Antioxidant Pathways Influenced by this compound
Analysis of Cytotoxic and Antiproliferative Effects (in vitro)
The effects of this compound on the viability and proliferation of cancer cells have been investigated in vitro, revealing notable cytotoxic and antiproliferative activities. mdpi.comresearchgate.netuii.ac.id Studies have demonstrated its ability to reduce the viability of the HL-60 human promyelocytic leukemia cell line. frontiersin.orguii.ac.id
Furthermore, research on a group of brasixanthones, including this compound, isolated from Calophyllum brasiliense showed antiproliferative activity against the Epstein-Barr virus in a Raji cell line. arctomsci.com
| Cell Line | Cell Type | Effect | IC₅₀ Value (μM) |
|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | Cytotoxic / Antiproliferative | 27.7 |
| Raji | Burkitt's Lymphoma (with Epstein-Barr Virus) | Antiproliferative | Not Reported |
The data indicates that this compound has a significant inhibitory effect on the proliferation of these specific cancer cells, suggesting its potential as a bioactive compound for further pharmacological investigation. researchgate.netuii.ac.id
Effects on Cancer Cell Lines (e.g., HL-60 human promyelocytic leukemia cells)
Investigation of Anti-inflammatory Actions (Mechanistic Focus)
Beyond its cytotoxic properties, this compound has been investigated for its anti-inflammatory potential. Research has focused on its ability to modulate key signaling pathways and molecular targets that are central to the inflammatory response.
The anti-inflammatory effects of this compound have been linked to its ability to modulate critical inflammatory signaling pathways. scnm.org.tw One of the most important pathways in inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.govfrontiersin.orgnih.gov In vitro studies have demonstrated that this compound can suppress the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. scnm.org.tw The production of NO is a hallmark of inflammation and is heavily dependent on the activation of the NF-κB pathway. phcogj.commdpi.com
Further evidence suggests a potential role for this compound in modulating mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.netnih.gov Studies on co-isolated compounds from the same source have shown inhibition of the phosphorylation of JNK, a key component of the MAPK pathway, and IκBα, the inhibitory protein that holds NF-κB inactive in the cytoplasm. researchgate.net The suppression of IκBα phosphorylation is a critical step in preventing NF-κB activation and its subsequent translocation to the nucleus to promote the expression of pro-inflammatory genes. nih.govresearchgate.net These findings suggest that this compound likely exerts its anti-inflammatory effects by intervening in the NF-κB and MAPK signaling cascades. scnm.org.twresearchgate.netresearchgate.net
The modulation of signaling pathways by this compound is achieved through its interaction with specific molecular targets within the inflammatory process. tums.ac.irkoreamed.org A primary target identified through its activity is inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large quantities of NO during inflammation. mdpi.com By inhibiting NO production in LPS-stimulated macrophages, this compound demonstrates an inhibitory effect on either the expression or the activity of iNOS. scnm.org.twmdpi.com
The expression of iNOS is transcriptionally regulated by NF-κB. phcogj.com Therefore, proteins within the NF-κB signaling complex are key molecular targets for this compound. This includes the IκB kinase (IKK) complex, which phosphorylates IκBα, and IκBα itself. nih.govwikipedia.org By preventing the phosphorylation and subsequent degradation of IκBα, this compound would effectively trap NF-κB in the cytoplasm, blocking the transcription of numerous pro-inflammatory genes, including not only iNOS but also cytokines like TNF-α and various interleukins. researchgate.netresearchgate.net The potential interaction with MAPK pathway components, such as JNK, further points to a multi-target mechanism for its anti-inflammatory action. researchgate.netnih.gov
Table 2: Anti-inflammatory Activity of this compound
Structure Activity Relationship Sar Studies for Brasilixanthone B
Methodologies for SAR Determination in Natural Products
Determining the structure-activity relationship for natural products involves a combination of experimental and computational methodologies designed to understand how specific structural features influence biological activity. rsc.org
Experimental Approaches: Experimental techniques are crucial for validating SAR predictions and providing the empirical data needed to confirm theoretical models. solubilityofthings.com
Isolation and Structural Elucidation: The process begins with the isolation of the natural product, such as Brasilixanthone B from plant sources like Garcinia nigrolineata or Calophyllum inophyllum, and the determination of its structure using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. researchgate.netgrafiati.comresearchgate.net
Bioassays: High-Throughput Screening (HTS) allows for the rapid testing of numerous compounds to assess their biological activities against particular targets. solubilityofthings.com The biological activity of this compound and its analogs is evaluated through various in vitro assays, such as determining the Minimum Inhibitory Concentration (MIC) for antibacterial activity or the IC₅₀ value for cytotoxicity against cancer cell lines. researchgate.netmdpi.com
Synthesis of Analogs: A definitive method to understand a functional group's contribution to activity is to chemically modify or remove it. rsc.org This involves the semi-synthesis or total synthesis of derivatives and analogs of the lead natural product. These modifications can include altering substituents or modifying the core ring structure to probe their impact on activity. gardp.orgrsc.org
Challenges in Natural Product SAR: SAR studies on natural products face specific challenges:
Data Scarcity: Novel natural compounds often lack extensive historical data, making it difficult to build reliable SAR models. creative-proteomics.com
Structural Complexity: Natural products frequently possess intricate and unique chemical structures that may not conform to standard SAR models, requiring advanced techniques like molecular fingerprinting to handle their complexities. creative-proteomics.com
Biological Variability: The complex interactions of natural products with biological systems can lead to variable activity, necessitating the use of diverse experimental data to refine models. creative-proteomics.com
Identification of Pharmacophores and Key Structural Motifs
A pharmacophore is an abstract description of the steric and electronic features of a molecule necessary for optimal interaction with a specific biological target. d-nb.infonih.gov Identifying the pharmacophore of a compound like this compound is key to understanding its mechanism of action and designing new, more potent molecules. nih.gov
Two primary methods are used for pharmacophore determination:
Ligand-Based Approach: When the 3D structure of the biological target is unknown, this method aligns a set of active molecules to identify the common chemical features responsible for their activity. researchgate.netchimia.ch
Structure-Based Approach: If the 3D structure of the target protein is available, it can be used to directly identify the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site, forming the basis of the pharmacophore model. nih.govnih.gov
For xanthones, including this compound, the key structural motifs that influence biological activity are centered around the tricyclic dibenzo-γ-pyrone core. mdpi.com The biological activities of xanthone (B1684191) derivatives are highly dependent on the type, number, and position of functional groups attached to this core. mdpi.com
Key structural features for the biological activity of xanthones include:
The Xanthone Scaffold: This planar, heterocyclic core is the fundamental structure for biological interaction. researchgate.net
Hydroxyl and Methoxy (B1213986) Groups: The degree of oxygenation, particularly the presence of hydroxyl (-OH) groups, is critical. stjohns.edu For instance, intramolecular hydrogen bonds formed by hydroxyl groups, as seen in the crystal structure of this compound, can stabilize the conformation and influence binding. researchgate.net
Prenyl Groups: Prenylation, the addition of isoprenyl or other prenyl groups, is a pivotal functional group for the anticancer and antibacterial activity of xanthones. mdpi.commdpi.com These lipophilic groups may alter the molecule's ability to permeate bacterial cell membranes. mdpi.com
Pyran and Furan (B31954) Rings: The formation of additional pyran or furan rings through cyclization of prenyl side chains, as seen in this compound, significantly impacts the compound's biological profile. researchgate.netmdpi.com The stereochemistry and conformation of these rings, such as the sofa conformation of the pyran rings in this compound, are also important. researchgate.net
Studies on the xanthone class suggest that positions C-1, C-3, C-6, and C-8 are key positions where substituents can modulate biological activity. mdpi.com
Influence of Substituents and Ring Modifications on Biological Activity
The specific arrangement of substituents and the presence of modified ring systems on the xanthone scaffold are directly correlated with the observed biological activity. SAR studies reveal that even minor changes can lead to significant differences in potency and selectivity.
This compound has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and cytotoxic effects against human promyelocytic leukemia (HL-60) cells. researchgate.net Its structure features two pyran rings fused to the xanthone core. researchgate.net
Influence of Prenylation and Cyclization: The presence and position of prenyl groups are crucial. For example, the anticancer activity of α-mangostin against leukemia cells is partly attributed to its prenyl groups at positions C-2 and C-8. mdpi.com In another example, a prenylated xanthone, dihydrobrasixanthone B, which has a prenyl group at position C-4, was isolated from Lisotrigona furva. mdpi.com The introduction of a prenyl group to a simple 1-hydroxyxanthone (B191526) was found to dramatically increase its anticancer activity against the MCF-7 cell line. mdpi.com
Comparative Biological Activity of Xanthones The following table summarizes the activity of this compound and related xanthones, illustrating the influence of different structural features.
| Compound | Key Structural Features | Biological Activity | Source |
|---|---|---|---|
| This compound | Two fused pyran rings | Antibacterial (MRSA), MIC = 2 µg/mL | researchgate.net |
| Nigrolineaxanthone F | Isoprenyl and other modifications | Antibacterial (MRSA), MIC = 2 µg/mL | researchgate.net |
| Latisxanthone D | Isoprenyl and other modifications | Antibacterial (MRSA), MIC = 2 µg/mL | researchgate.net |
| α-Mangostin | Two prenyl groups (C-2, C-8), tri-hydroxylation | Antibacterial (B. subtilis), MIC = 8 µg/mL | mdpi.com |
| Garcinianone B | Geranyl group (C-8), tri-hydroxylation | Antibacterial (B. subtilis), MIC = 2 µg/mL | mdpi.com |
| Garciniacowone E | Fused pyran ring | Antibacterial (B. subtilis), MIC = 128 µg/mL | mdpi.com |
MIC: Minimum Inhibitory Concentration. A lower value indicates higher potency.
Computational Chemistry Approaches in SAR Analysis
Computational chemistry and molecular modeling are indispensable tools for elucidating SAR, especially for complex natural products where synthetic modification can be challenging. preprints.orgnih.gov These in silico methods can predict biological activities, rationalize experimental results, and guide the design of new analogs. preprints.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to create a mathematical relationship between the chemical properties (descriptors) of a group of molecules and their biological activities. nih.gov For natural products, QSAR can help overcome data scarcity by predicting the activity of untested compounds based on models trained with existing data. creative-proteomics.com
Molecular Docking: This technique predicts the preferred orientation of a ligand (like this compound) when bound to the active site of a target protein. solubilityofthings.com By analyzing the binding mode and affinity, researchers can understand how structural modifications might enhance or weaken the interaction with the target, thus guiding the design of more potent inhibitors. solubilityofthings.comnih.gov
Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. creative-proteomics.com This provides a deeper understanding of the stability of the ligand-protein complex and the conformational changes that may occur upon binding, offering insights that static docking models cannot.
Machine Learning (ML) and Artificial Intelligence (AI): Modern AI and ML methods can analyze large datasets to identify complex SAR patterns that are not obvious to human researchers. rsc.org These computational tools can prioritize which natural product analogs are most likely to have improved activity, thereby guiding and accelerating synthetic and discovery efforts in a feedback loop with experimental work. rsc.org
For this compound, computational approaches can be used to dock the molecule into the active sites of bacterial enzymes or cancer-related proteins to hypothesize its mechanism of action. The detailed crystallographic data available for this compound provides a precise 3D structure that is invaluable for initiating such computational studies. researchgate.net
Advanced Methodologies in Brasilixanthone B Research
Spectroscopic and Chromatographic Techniques for Analysis
The structural elucidation and purification of Brasilixanthone B rely on a combination of advanced spectroscopic and chromatographic methods. These techniques are fundamental for isolating the compound from natural sources and confirming its precise chemical structure. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the carbon-hydrogen framework of this compound. nih.gov Both one-dimensional (1D) techniques, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments are employed to establish the connectivity and spatial relationships of atoms within the molecule. nih.gov These analyses provide detailed information on the chemical shifts and coupling constants, which are essential for assigning the structure. nih.govcore.ac.uk
Mass Spectrometry (MS) is another critical tool used to ascertain the molecular weight and elemental composition of this compound. researchgate.netbroadinstitute.org By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, researchers can confirm the compound's molecular formula. broadinstitute.orgmsu.edupressbooks.pub Fragmentation patterns observed in the mass spectrum can offer additional clues about the molecule's substructures. msu.edu
High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique used for the separation and purification of this compound from complex mixtures, such as plant extracts. cnjournals.comsysu.edu.cnscielo.org.bo Typically, a reversed-phase column is used, which separates compounds based on their hydrophobicity. scielo.org.bonih.gov HPLC systems coupled with detectors like a Diode Array Detector (DAD) allow for both quantification and preliminary identification based on the compound's UV-Vis absorption spectrum. scielo.org.bonih.gov The purity of the isolated this compound is also confirmed using HPLC. cnjournals.comsysu.edu.cn
Detailed spectroscopic data for this compound are presented below.
| ¹H and ¹³C NMR Spectroscopic Data for this compound core.ac.uk | |
|---|---|
| Position | ¹³C (ppm) |
| 1 | 161.7 |
| 2 | 106.9 |
| 3 | 158.4 |
| 4 | 93.5 |
| 4a | 155.8 |
| 5 | 97.8 |
| 5a | 145.4 |
| 6 | 144.1 |
| 7 | 115.3 |
| 8 | 120.3 |
| 8a | 109.1 |
| 1' | 115.4 |
| 2' | 127.3 |
| 3' | 77.9 |
| 4', 5' | 28.1 |
| 1'' | 115.3 |
| 2'' | 127.3 |
| 3'' | 78.1 |
| 4'', 5'' | 28.2 |
| C=O | 181.9 |
Metabolomics Approaches in Biosynthesis Studies
Metabolomics, the large-scale study of small molecules or metabolites within a biological system, serves as a powerful tool for investigating the biosynthesis of natural products like this compound. nih.govnih.gov This approach allows researchers to gain a global view of the metabolic changes occurring within an organism in response to specific stimuli. researchgate.netmdpi.com
A notable application of this methodology was seen in the study of Hypericum perforatum (St. John's Wort) root cultures. researchgate.net Researchers utilized ¹H-NMR-based metabolomics to analyze the metabolic response of the roots to elicitation by chitosan (B1678972), a substance known to trigger defense responses in plants. researchgate.net The study revealed that chitosan treatment, combined with the stress from increased biomass density over time, significantly influenced the root metabolome. researchgate.net
The analysis demonstrated that these stress factors prompted a shift in the plant's metabolism, leading to an increased synthesis of phenolic compounds, including xanthones. researchgate.net Significantly, this metabolomics study led to the first-time identification of this compound in chitosan-elicited root cultures of H. perforatum. researchgate.net The findings suggest that specific stress conditions can activate or enhance the biosynthetic pathways responsible for producing this compound. researchgate.net Such metabolome-based studies are crucial for understanding the complex regulatory networks of secondary metabolite production and can inform strategies for optimizing the biotechnological production of valuable compounds. nih.govmdpi.com
Molecular Docking and In Silico Modeling for Target Prediction and SAR
In modern drug discovery, computational methods such as molecular docking and in silico modeling are indispensable for predicting the biological targets of natural products and for understanding their structure-activity relationships (SAR). japsonline.comnih.gov These approaches use computer simulations to model the interaction between a small molecule (ligand), like this compound, and a macromolecular target, typically a protein or enzyme. mdpi.comresearchgate.net
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. mdpi.comresearchgate.net The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the strength of the interaction. mdpi.com A lower binding energy generally indicates a more stable and favorable interaction. mdpi.com This technique allows researchers to screen large virtual libraries of compounds against a known target or to identify potential protein targets for a bioactive compound like this compound. 103.5.180
In silico modeling and quantitative structure-activity relationship (QSAR) studies further explore the link between a compound's chemical structure and its biological activity. japsonline.comnih.govrjpbr.com SAR analysis identifies the key chemical features (functional groups, stereochemistry, size) of a molecule that are critical for its pharmacological effect. japsonline.comwinona.edu By creating computational models, researchers can predict the activity of new, untested analogs, thereby guiding the synthesis of more potent and selective derivatives. rjpbr.comwinona.edu For this compound, these in silico tools can be applied to predict its potential molecular targets and to understand how its specific structural motifs contribute to its observed biological activities, such as its antibacterial effects. researchgate.net103.5.180
Cell-Based Assays and High-Throughput Screening in Pharmacology
Cell-based assays are fundamental tools in pharmacology for evaluating the biological activity of a compound within a living cellular environment. pacificbiolabs.compharmaron.com These assays can measure a wide range of cellular responses, including cell viability, proliferation, cytotoxicity, and the modulation of specific signaling pathways. pacificbiolabs.commdpi.com For the initial pharmacological characterization of a natural product like this compound, cell-based assays provide crucial information on its potential therapeutic effects. researchgate.net
Research has utilized cell-based assays to demonstrate the bioactivity of this compound. researchgate.net For instance, its antibacterial properties were confirmed through assays against the bacterium Staphylococcus aureus. researchgate.netresearchgate.net Furthermore, its cytotoxic potential has been evaluated against the human promyelocytic leukemia cell line, HL-60. researchgate.netresearchgate.net These types of assays typically involve exposing the cells to varying concentrations of the compound and measuring a specific endpoint, such as the inhibition of cell growth or the induction of cell death, often through colorimetric or fluorescent methods. mdpi.com
High-Throughput Screening (HTS) leverages automation to perform a massive number of cell-based or biochemical assays in a short period. stanford.edudrugtargetreview.com HTS allows for the rapid screening of large libraries containing thousands of compounds to identify "hits"—molecules that exhibit a desired biological activity against a specific target. drugtargetreview.comox.ac.uk While specific HTS campaigns for this compound are not detailed in the provided context, the initial findings from cell-based assays would make it a candidate for inclusion in larger HTS programs. researchgate.nettau.ac.il Such screens could uncover new biological targets and therapeutic applications for the compound by testing it against a wide array of cell lines and molecular targets. drugtargetreview.comtau.ac.il
Future Research Directions and Potential As a Research Lead Compound
Unraveling Undiscovered Biological Mechanisms
Initial studies have demonstrated the bioactivity of Brasilixanthone B. It has shown antibacterial properties, notably against Staphylococcus aureus, and both antioxidant and cytotoxic activities against human promyelocytic leukemia (HL-60) cells. frontiersin.orgresearchgate.netchemfaces.com However, the precise molecular pathways through which it exerts these effects remain largely uncharacterized.
Future research should prioritize elucidating these mechanisms. For instance, while its cytotoxicity against HL-60 cancer cells is established with a reported IC50 value of 27.7 μM, the specific apoptotic or cell cycle arrest pathways it triggers are unknown. chemfaces.comriss.kr Investigating its interactions with key cellular targets, such as specific enzymes, signaling proteins, or transcription factors involved in cancer progression, is a critical next step. Similarly, the basis for its antioxidant activity, whether through direct radical scavenging or by modulating intracellular antioxidant defense systems, requires more detailed exploration. chemfaces.comriss.kr Understanding these fundamental mechanisms is essential for identifying its potential as a targeted therapeutic agent.
Strategies for Derivatization and Scaffold Optimization
The xanthone (B1684191) scaffold is a versatile platform for chemical modification, offering numerous possibilities for synthesizing derivatives with enhanced potency and selectivity. researchgate.net Strategies for the derivatization of natural products, such as isoflavones and other heterocyclic compounds, often involve techniques like alkylation, nitration, reduction, and the introduction of new functional groups to explore structure-activity relationships (SAR). nih.gov
For this compound, derivatization could focus on several key areas:
Modification of Hydroxyl Groups: The phenolic hydroxyl groups on the xanthone core are prime targets for alkylation or esterification to modulate lipophilicity and cell permeability.
Alterations to the Pyran Rings: The two dipyrano rings are characteristic features. Modifications to these rings could influence binding affinity to biological targets.
Synthesis of Hybrids: Creating hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a viable strategy to develop compounds with novel or dual modes of action. nih.gov
Systematic synthesis and screening of a library of this compound derivatives will be crucial for optimizing its biological activity and developing it into a viable lead compound for drug discovery.
Biotechnological Production Advancement
The production of this compound directly from plant sources can be inefficient and subject to environmental variability. mdpi.com Plant tissue and organ culture present a promising and sustainable alternative for the large-scale production of valuable secondary metabolites. nih.gov
Recent advancements have demonstrated the feasibility of producing this compound using in vitro root cultures of Hypericum perforatum (St. John's Wort). frontiersin.orgnih.gov Notably, this compound was identified for the first time in chitosan-elicited root cultures of this species, suggesting that its biosynthesis can be induced or enhanced under specific stress conditions. frontiersin.orgnih.gov
Future research in this area should focus on:
Optimization of Culture Conditions: Fine-tuning parameters such as nutrient media, pH, and light exposure to maximize biomass and compound yield.
Elicitation Strategies: Investigating the effects of various elicitors, like chitosan (B1678972) and salicylic (B10762653) acid, to stimulate the secondary metabolic pathways leading to this compound production. nih.govresearchgate.net
Bioreactor Technology: Scaling up production from lab-scale cultures to industrial-scale bioreactors to ensure a consistent and economically viable supply for research and potential commercialization. mdpi.comnih.gov
These biotechnological approaches are key to overcoming the supply limitations often encountered with natural products. researchgate.net
| Biotechnological Production Data for this compound | |
| Production System | In vitro root cultures of Hypericum perforatum |
| Key Finding | Identified for the first time in these cultures. nih.gov |
| Enhancement Strategy | Elicitation with chitosan. frontiersin.orgnih.gov |
| Significance | Provides a controllable and sustainable alternative to whole-plant extraction for producing this compound and other xanthones. nih.govnih.gov |
Chemophenetic Significance and Phylogenetic Studies
The distribution of secondary metabolites like this compound across different plant species provides valuable insights into evolutionary relationships, a field known as chemophenetics or chemotaxonomy. This compound has been isolated from various species within the Clusiaceae family, including Tovomita brasiliensis, Garcinia nigrolineata, and Clusia criuva. nih.govresearchgate.net It has also been identified in Calophyllum inophyllum and, more recently, in Hypericum perforatum of the Hypericaceae family. frontiersin.orgresearchgate.net
The presence of this specific xanthone in these distinct but related plant families is of significant phylogenetic interest. It suggests a shared or convergently evolved biosynthetic pathway. Future studies could involve:
Broader Phylogenetic Screening: Systematically screening more species within the Clusiaceae and related families for the presence of this compound and other xanthones.
Genetic Analysis: Identifying and comparing the genes and enzymes responsible for xanthone biosynthesis in these different species. This could clarify the evolutionary history of these metabolic pathways.
This research not only contributes to a better understanding of plant evolution but also helps identify new potential plant sources for this compound and structurally similar compounds. researchgate.net
| Reported Natural Sources of this compound | |
| Plant Species | Family |
| Tovomita brasiliensis | Clusiaceae |
| Garcinia nigrolineata | Clusiaceae researchgate.net |
| Clusia criuva | Clusiaceae researchgate.net |
| Calophyllum inophyllum | Calophyllaceae researchgate.net |
| Hypericum perforatum | Hypericaceae frontiersin.orgnih.gov |
Q & A
Q. How should researchers design long-term toxicity studies for this compound?
- Methodological Answer : Follow OECD 452 guidelines for chronic toxicity, using rodent models. Monitor hematological, hepatic, and renal parameters over 6–12 months. Include histopathological analysis and dose-ranging pilot studies to establish NOAEL (No Observed Adverse Effect Level) .
Data Integrity and Reporting
Q. What are best practices for sharing experimental data on this compound?
Q. How can computational methods complement experimental research on this compound?
Q. What ethical considerations apply to in vivo studies involving this compound?
- Methodological Answer : Obtain IACUC approval for animal protocols. Adhere to the 3Rs (Replacement, Reduction, Refinement). Report sample size justifications and euthanasia methods in compliance with ARRIVE guidelines .
Critical Analysis and Innovation
Q. How can researchers critically evaluate conflicting structural data for this compound derivatives?
Q. What novel methodologies could advance research on this compound’s biosynthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
